An In-depth Technical Guide to the Physical Properties of (4-Chloro-3-ethoxyphenyl)boronic acid
An In-depth Technical Guide to the Physical Properties of (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3-ethoxyphenyl)boronic acid, a member of the versatile boronic acid family, is a valuable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the known physical properties of (4-Chloro-3-ethoxyphenyl)boronic acid, outlines standard experimental protocols for their determination, and illustrates its application in a typical synthetic workflow.
Chemical Identification:
Core Physical Properties
| Physical Property | (4-Chloro-3-ethoxyphenyl)boronic acid | (3-Chloro-4-ethoxyphenyl)boronic acid | (4-Chloro-2-ethoxyphenyl)boronic acid |
| CAS Number | 900174-62-1[1] | 279261-81-3[2] | 850568-80-8[3] |
| Molecular Weight | 200.43 g/mol [1] | 200.43 g/mol [2] | 200.43 g/mol [3] |
| Melting Point | Data not available | 234-239 °C (lit.)[2] | 154-158 °C[3] |
| Boiling Point | Data not available | 354.1 ± 52.0 °C (Predicted)[2] | 354.7 °C at 760 mmHg[3] |
| Density | Data not available | 1.27 ± 0.1 g/cm³ (Predicted)[2] | 1.27 g/cm³[3] |
| pKa | Data not available | 7.95 ± 0.10 (Predicted)[2] | Data not available |
| Solubility | See "Solubility Profile" section | Readily soluble in many organic solvents (e.g., alcohols, ethers)[2] | Data not available |
Solubility Profile
While specific quantitative solubility data for (4-Chloro-3-ethoxyphenyl)boronic acid is not available, general solubility characteristics of arylboronic acids can be inferred. Arylboronic acids are typically solids that exhibit some solubility in polar organic solvents. For instance, 4-Chlorophenylboronic acid is soluble in strong polar organic solvents like dimethyl sulfoxide (DMSO) and has some solubility in water.[4] It is also noted that boronic acids are often readily soluble in organic solvents like alcohols and ethers.[2]
Experimental Protocols
Precise determination of physical properties is critical for reaction optimization, purification, and formulation. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.[5]
Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt)
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Sample Preparation: A small amount of the dry, crystalline (4-Chloro-3-ethoxyphenyl)boronic acid is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][6]
-
Apparatus Setup: The packed capillary tube is placed into the sample holder of the DigiMelt apparatus.[6]
-
Approximate Determination: A rapid heating ramp (10-20 °C/minute) is used to quickly determine an approximate melting range.[6]
-
Accurate Determination: A fresh sample is prepared. The apparatus is set to a starting temperature approximately 15-20 °C below the observed approximate melting point. A slow heating ramp (1-2 °C/minute) is initiated.[6]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Solubility Determination
This protocol determines the solubility of a compound in various solvents, which is essential for choosing appropriate solvents for reactions, extractions, and crystallizations.[7]
Methodology: Qualitative Solubility Test
-
Preparation: A series of labeled test tubes are prepared, each containing a specific solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol, DMSO).
-
Sample Addition: A small, measured amount of (4-Chloro-3-ethoxyphenyl)boronic acid (e.g., 25 mg) is added to each test tube.[8]
-
Dissolution Attempt: 0.75 mL of the respective solvent is added to each tube in portions. After each addition, the tube is vigorously shaken for approximately 60 seconds.[7][8]
-
Observation: The mixture is observed to determine if the compound has completely dissolved. The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent.
-
Acid-Base Characterization: For water-insoluble compounds, solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[9][10] Given its boronic acid moiety, (4-Chloro-3-ethoxyphenyl)boronic acid is expected to be soluble in aqueous base.
Application in Synthesis: The Suzuki-Miyaura Coupling
(4-Chloro-3-ethoxyphenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming biaryl structures.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[11]
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The three key steps of the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.[12][13]
This technical guide provides a foundational understanding of the physical properties of (4-Chloro-3-ethoxyphenyl)boronic acid, grounded in available data for its isomers and general principles of organic chemistry. The outlined experimental protocols offer a starting point for rigorous characterization, and the visualization of its synthetic application highlights its importance in contemporary chemical research.
References
- 1. usbio.net [usbio.net]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
